molecular formula C18H10 B066400 3-Ethynylfluoranthene CAS No. 173066-87-0

3-Ethynylfluoranthene

Cat. No. B066400
CAS RN: 173066-87-0
M. Wt: 226.3 g/mol
InChI Key: WQEXTBZBLIGAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has a molecular formula of C20H12 and a molecular weight of 252.31 g/mol.

Scientific Research Applications

3-Ethynylfluoranthene has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been used as a building block for the synthesis of organic semiconductors and has shown promising results in the development of high-performance organic field-effect transistors (OFETs). Moreover, it has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and has shown improved efficiency compared to other sensitizers.

Mechanism of Action

The mechanism of action of 3-Ethynylfluoranthene is not fully understood. However, it is believed that its unique chemical structure allows it to interact with other molecules in a specific way, leading to its potential applications in various fields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Ethynylfluoranthene. However, it has been reported to have low toxicity and has shown no adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Ethynylfluoranthene is its high purity and yield, making it suitable for large-scale production. However, its limited solubility in common solvents can pose a challenge in some lab experiments.

Future Directions

There are several future directions for the research and development of 3-Ethynylfluoranthene. One potential direction is the optimization of its synthesis method to improve its yield and purity. Moreover, further research is needed to fully understand its mechanism of action and potential applications in various fields. Additionally, its use as a sensitizer in DSSCs can be further explored to improve its efficiency and stability. Finally, its potential applications in other fields such as medicinal chemistry and materials science can also be investigated.
Conclusion:
In conclusion, 3-Ethynylfluoranthene is a promising compound with potential applications in various fields. Its high purity and yield make it suitable for large-scale production, and its unique chemical structure allows it to interact with other molecules in a specific way. Further research is needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of 3-Ethynylfluoranthene involves the reaction of 9-bromo-3-fluorenyl acetylene with n-butyllithium followed by the addition of 9-bromo-3-fluorenyl lithium. The resulting compound is then treated with copper (I) iodide to obtain 3-Ethynylfluoranthene. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

properties

CAS RN

173066-87-0

Product Name

3-Ethynylfluoranthene

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

IUPAC Name

3-ethynylfluoranthene

InChI

InChI=1S/C18H10/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h1,3-11H

InChI Key

WQEXTBZBLIGAEU-UHFFFAOYSA-N

SMILES

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43

Canonical SMILES

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43

synonyms

3-ETHYNYLFLUORANTHENE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.